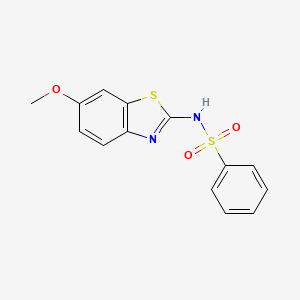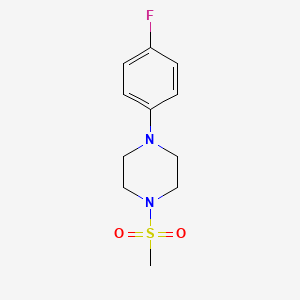
1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-fluorophenyl” and “methylsulfonyl” groups are likely attached to the nitrogen atoms of the piperazine ring. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine , and methylsulfonyl groups are often used as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would consist of a six-membered piperazine ring with a 4-fluorophenyl group and a methylsulfonyl group attached to the nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on its specific structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could increase the compound’s lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación
Analytical Method Development
A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the importance of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in pharmacological research. The method uses automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, indicating its critical role in the pharmacokinetic studies of new drugs (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Antibacterial Activity
The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including those with the 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine structure, has been explored for their antibacterial activities. These compounds demonstrate significant antibacterial properties, highlighting the potential of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).
Drug Synthesis and Isomer Production
The compound's utility in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, underscores its role in pharmaceutical manufacturing. It provides insights into the regioselective metal-catalyzed amination processes for producing drugs and their isomers, showcasing the chemical versatility of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
Radiopharmaceutical Development
The application in the improved synthesis of [18F]GBR-13119, a potential radiotracer for the dopamine uptake system, highlights the compound's role in developing diagnostic tools for neurological disorders. This usage demonstrates the compound's significance in synthesizing radiopharmaceuticals for PET imaging, aiding in the non-invasive study of brain function and pathology (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGGAGWAUSXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
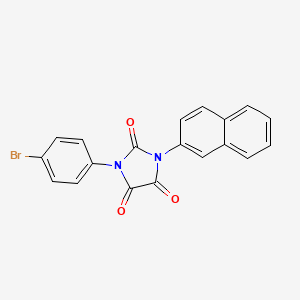
![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
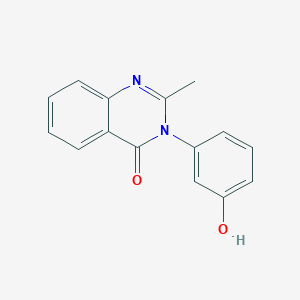
![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)
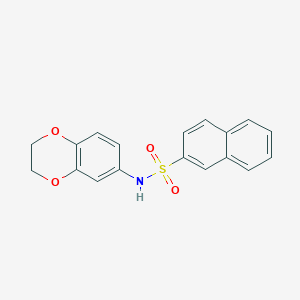
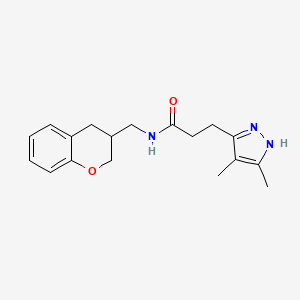
![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)
